1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
Description
This compound features a piperidine core substituted with a (4,5-dihydrothiazol-2-yl)thio-methyl group and a 4-fluorophenylthio ethanone moiety. The piperidine ring introduces basicity, which may influence solubility and pharmacokinetics.
Properties
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS3/c18-14-1-3-15(4-2-14)23-12-16(21)20-8-5-13(6-9-20)11-24-17-19-7-10-22-17/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRMTAZOZFGJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone, also known by its CAS number 1396874-90-0, is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.6 g/mol. The structure features a piperidine ring, a thiazole moiety, and various functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂OS₃ |
| Molecular Weight | 394.6 g/mol |
| CAS Number | 1396874-90-0 |
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperidine structures often exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate effective inhibition against various bacterial strains. In particular, the minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Thiazole derivatives are known for their ability to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have shown promising results against colon carcinoma cell lines with IC₅₀ values indicating significant cytotoxicity .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of sulfur-containing groups is often associated with the inhibition of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission . This could position the compound as a candidate for treating neurological disorders.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the biological activity may stem from its ability to interact with specific receptors or enzymes in the body. The thiazole and piperidine components are likely responsible for modulating signaling pathways critical in various biological processes.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar compounds within the thiazole class:
- Antimicrobial Evaluation : A study evaluated several thiazole derivatives for their antimicrobial properties, reporting promising results with MICs significantly lower than those of standard antibiotics .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents .
- Enzyme Activity : Research has highlighted the potential of thiazole derivatives in inhibiting AChE activity, suggesting applications in treating conditions like Alzheimer's disease .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound's structure may enhance its effectiveness against various pathogens due to the presence of the thiazole ring, which is known for its interaction with microbial enzymes.
Anticancer Properties
Preliminary studies suggest that 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone may inhibit specific enzymes involved in cancer cell proliferation. In vitro assays have demonstrated its ability to reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also be investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier could enhance its therapeutic efficacy in central nervous system disorders.
Inhibition Studies
Inhibition studies have shown that this compound interacts effectively with enzymes related to disease pathways. For instance, surface plasmon resonance techniques revealed strong binding affinities to target proteins involved in metabolic disorders.
Cell Line Experiments
In vitro experiments using human cancer cell lines demonstrated significant reductions in cell proliferation when treated with this compound. These findings support further investigation into its mechanism of action and therapeutic potential.
Animal Model Studies
Preliminary in vivo studies have indicated that administration of this compound leads to significant tumor size reductions in mouse models, underscoring its potential as a candidate for cancer therapy.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound from : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Key differences : Replaces the dihydrothiazole with a triazole ring and incorporates a phenylsulfonyl group.
Compound from :
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Key differences: Features a thiadiazole-thiazolidinone scaffold instead of dihydrothiazole-piperidine.
- Impact: Thiazolidinones are associated with enhanced conformational rigidity, which may limit rotational freedom compared to the target compound’s piperidine-dihydrothiazole linkage .
Substituent Variations
4-Fluorophenyl vs. Other Aromatic Groups
Linker and Chain Modifications
Compound from : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone
- Key differences : Uses a piperazine ring (two nitrogen atoms) instead of piperidine (one nitrogen) and a thiophene-carbonyl linker.
- Impact : Piperazine increases basicity and solubility but may alter receptor binding kinetics compared to the piperidine core in the target compound .
Compound from : 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
- Key differences : Incorporates an oxadiazole ring and dihydrobenzodioxin group.
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties
*Calculated based on structural formulae.
Q & A
Q. What strategies are effective for combining this compound with other agents to enhance therapeutic efficacy?
- Synergistic approaches:
- Co-administration with efflux pump inhibitors: Use verapamil to counteract multidrug resistance in bacterial or cancer cell lines .
- Nanoparticle encapsulation: Load into PEGylated liposomes to improve bioavailability and target-specific delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
